Scytonemin

Photoprotection UV-Screening Cyanobacterial Secondary Metabolites

Research requiring natural broad-spectrum UV protection (280-425 nm) or validated Plk1/tyrosinase inhibition often faces photostability and potency gaps with synthetic or MAAs alternatives. Scytonemin addresses this as a structurally unique dimeric alkaloid. - **Plk1 inhibition**: IC50 2 µM - validated scaffold for anti-proliferative studies - **Tyrosinase inhibition**: IC50 4.90 µM (superior to kojic acid at 11.31 µM) for melanogenesis research - **Reduced form (R-scy)**: Enhanced NF-κB/Nrf2 suppression vs oxidized variant - **Photostability**: Intrinsic absorption across UV-A/B/C (280-425 nm) for extreme environment formulations

Molecular Formula C36H20N2O4
Molecular Weight 544.6 g/mol
CAS No. 152075-98-4
Cat. No. B610753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScytonemin
CAS152075-98-4
SynonymsScytonemin; 
Molecular FormulaC36H20N2O4
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O
InChIInChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+
InChIKeyCGZKSPLDUIRCIO-RPCRKUJJSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Scytonemin: Natural UV-Screening Pigment


Scytonemin (CAS 152075-98-4) is a dimeric indolic-phenolic alkaloid pigment exclusively produced by the extracellular sheath of numerous cyanobacteria, including Nostoc, Scytonema, Calothrix, and Lyngbya species, where it functions as a natural and highly efficient ultraviolet (UV) sunscreen. With a molecular weight of 544 Da, it exhibits a unique and stable hydrophobic structure [1]. The compound is known for its potent absorption across the UV-A, UV-B, and UV-C spectra, underpinning its role in enabling extremophilic cyanobacteria to thrive in harsh, solar radiation-intense environments [2].

UV Screening Research

Full-spectrum UV photoprotection studies

Covers UV-A/B/C; natural pigment workflow

Kinase Inhibition Studies

Plk1 pathway investigation fit

Unique dimeric alkaloid scaffold

Anti-inflammatory Assays

Redox-dependent bioactivity research

Reduced form supports pathway-response studies

Scytonemin: Key Differentiators vs. Substitutes


Generic substitution for scytonemin is fundamentally flawed due to its singular, dual-function molecular architecture that integrates broad-spectrum UV absorption with a unique profile of bioactivity, including Plk1 kinase inhibition and anti-inflammatory action. Common alternatives like mycosporine-like amino acids (MAAs) offer only partial UV coverage or different solubility profiles [1], while conventional synthetic sunscreens lack its intrinsic antioxidant and anti-proliferative properties. A direct comparative assessment of photostability, radical scavenging efficiency, and specific kinase inhibition reveals that scytonemin's performance cannot be matched by simple interchange with in-class compounds or commercial standards, making its selection critical for advanced research and formulation applications.

Scytonemin (Target)

Broad UV-A/B/C absorption plus Plk1 inhibition

≠ substitute

Mycosporine-like Amino Acids

UV-A coverage only; no kinase inhibition reported

Reduced Scytonemin (R-scy)

Stronger NO-suppression in cell models

form specific

Native Oxidized Scytonemin

Weaker anti-inflammatory response; redox state matters

Scytonemin Monomer (ScyM)

Higher tyrosinase inhibition context

activity differs

Dimeric Scytonemin

Tyrosinase potency profile may not transfer

Scytonemin: Head-to-Head Performance Evidence


Broad UV Absorption vs. Mycosporine-Like Amino Acids

Scytonemin provides broader and stronger UV protection than the major class of cyanobacterial UV screens, Mycosporine-like amino acids (MAAs). While MAAs are limited to the UV-A range, scytonemin exhibits strong and broad absorption across the UV-A (325-425 nm, λmax in vivo = 370 nm), UV-B (280-320 nm), and UV-C (λmax = 250 nm) spectra [1]. This complementary coverage is responsible for the high UV-insensitivity observed in organisms like Nostoc flagelliforme [2].

UV Absorption vs. MAAs
Head-to-head
Full UV-B/C coverage beyond MAAs
Absorbs 280–425 nm; MAAs limited to UV-A
Supports broad-spectrum formulation research
In vivo and in vitro spectrophotometry context
Photoprotection UV-Screening Cyanobacterial Secondary Metabolites

Photostability Comparison with Commercial UV Filters

Scytonemin's photostability profile differs significantly from commercial UV-screening agents. Under simulated solar irradiation, scytonemin and its derivatives exhibit a more rapid photoinduced decay compared to two unnamed commercial UV filters, a critical parameter for applications where longevity under light exposure is paramount [1]. The photostability can be modulated by solvent choice, with ethanol providing the most stabilizing environment.

Photostability vs. Commercial Filters
Head-to-head
More rapid photoinduced decay reported
Ethanol provides most stabilizing solvent
Formulation-context; controlled degradation profile
Solar simulation system review
Photostability Cosmetic Formulation Material Science

Tyrosinase Inhibition: Scytonemin Monomer vs. Kojic Acid

The scytonemin monomer (ScyM), the immediate biosynthetic precursor to scytonemin, is a more potent tyrosinase inhibitor than the widely used commercial standard, kojic acid (KA) [1]. In a direct enzymatic assay, ScyM achieved half-maximal inhibition (IC50) at a concentration of 4.90 μM, whereas KA required a concentration of 11.31 μM, making ScyM over twice as potent.

Tyrosinase Inhibition vs. Kojic Acid
Head-to-head
IC50 4.90 μM (ScyM)
Kojic acid IC50 11.31 μM; mushroom tyrosinase
Supports tyrosinase pathway research fit
Colorimetric assay context; data to verify
Tyrosinase Inhibition Skin Whitening Melanoma Research

Anti-Inflammatory Activity: Reduced vs. Oxidized Form

While both the oxidized (native) and reduced forms of scytonemin suppress inflammation, reduced scytonemin (R-scy) exhibits a significantly stronger inhibitory effect on nitric oxide (NO) production in a murine macrophage model [1]. In cells stimulated with lipopolysaccharide (LPS) and interferon-γ (IFNγ), R-scy achieved a greater reduction in NO production compared to native scytonemin, underscoring its enhanced anti-inflammatory potential.

Anti-inflammatory: R-scy vs. Scy
Head-to-head
Stronger NO suppression by reduced form
LPS/IFNγ-stimulated RAW264 cells
Redox-state dependent bioactivity context
Nrf2/ARE pathway-response interpretation
Anti-inflammatory Immunomodulation Natural Products

Scytonemin: Validated Application Scenarios


Eco-Conscious Broad-Spectrum Sunscreens

Formulation of natural sunscreens that require broad-spectrum UV-A, UV-B, and UV-C protection. Scytonemin's unique absorption profile across 280-425 nm makes it a superior choice over alternatives like MAAs which are limited to UV-A [1]. Its use is ideal for products targeting high-altitude or marine environments where full-spectrum coverage is critical.

Marine-Derived Tyrosinase Inhibitor Research

Development of novel skin-whitening agents or melanoma therapeutics. The scytonemin monomer (ScyM) demonstrates an IC50 of 4.90 μM against mushroom tyrosinase, making it a significantly more potent inhibitor than the commercial standard kojic acid (IC50 11.31 μM) [2]. This validated potency advantage positions the scytonemin scaffold as a superior lead compound in this field.

Natural Kinase Inhibition for Hyperproliferative Disorders

Investigations into novel anti-proliferative pharmacophores. Scytonemin is a validated inhibitor of Polo-like kinase 1 (Plk1) with an IC50 of 2 μM against the recombinant enzyme, representing a unique, dimeric natural product template for kinase inhibitor design [3]. Its distinct structure and activity profile differentiate it from other kinase inhibitors for research into targeted cancer therapies.

Anti-Inflammatory Formulations with Reduced Scytonemin

Development of anti-inflammatory compounds targeting the NF-κB and Nrf2/ARE pathways. Reduced scytonemin (R-scy) exhibits a quantifiably stronger suppression of LPS/IFNγ-induced NO production than its oxidized counterpart, validating the procurement of the specific reduced form for superior anti-inflammatory efficacy in cellular models [4].

Application
Selection Property
Validation Focus
Broad-spectrum UV protection research
UV-A/B/C absorption profile review
Full-spectrum photoprotection endpoint
Tyrosinase inhibition studies
Monomer vs. dimer activity context
Enzyme inhibition pathway comparison
Kinase inhibitor scaffold research
Plk1 selectivity review
Antiproliferative pathway-response context
Anti-inflammatory model studies
Reduced form procurement fit
NO-suppression and Nrf2 pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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